molecular formula C14H16N4O5 B117906 [(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate CAS No. 1192552-64-9

[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate

Cat. No. B117906
CAS RN: 1192552-64-9
M. Wt: 320.3 g/mol
InChI Key: XNHZZRIKMUCTHU-RLWMBFFFSA-N
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Description

The compound is also known as [(2S,3S)-2,6-diamino-3,5,8-trihydroxy-7-methyl-2,3-dihydropyrrolo[1,2-a]indol-9-ium-4-yl]methyl carbamate . It has a molecular formula of C14H17N4O5+ and a molecular weight of 321.31 g/mol .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a carbamate group, an indole ring, and several hydroxy and amino groups .


Physical And Chemical Properties Analysis

The compound has several notable properties. It has a high polar surface area (168 Ų), indicating it may have good solubility in water . It also has a formal charge of +1 .

Scientific Research Applications

1. Synthesis and Chemical Properties

The compound is related to carbamate compounds, which are significant in various industrial applications, including as pesticides and solvents. The literature provides insights into the chemical properties and synthesis methods of related compounds, offering a foundation for understanding its potential applications in scientific research. For instance, studies have discussed the toxicological aspects of carbamate insecticides like aldicarb, shedding light on their mechanism of action, metabolism, and environmental impact (Risher, Mink, & Stara, 1987).

2. Bioactive Compound Research

Indole derivatives, closely related to the compound , are extensively studied for their biological activities. Research has explored the synthesis of indoles, including their formation from arylhydrazones, highlighting the chemical transformations and mechanisms involved (Fusco & Sannicolo, 1978). These studies provide a framework for understanding how the compound might be synthesized and modified for potential applications in medicinal chemistry and drug design.

3. Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profiles of chemical compounds is crucial in scientific research, especially for those with potential therapeutic applications. Reviews of related compounds, like methyl paraben, provide insights into their absorption, metabolism, and excretion pathways, as well as their toxicological profiles, offering a basis for comparative analysis and safety assessment (Soni, Taylor, Greenberg, & Burdock, 2002).

properties

IUPAC Name

[(2S)-2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22)/t6-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHZZRIKMUCTHU-RLWMBFFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@@H](C(C3=C2COC(=O)N)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550455
Record name [(2S)-2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl]methyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1192552-64-9
Record name [(2S)-2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl]methyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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